7H-purine-6-sulfinic Acid
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Overview
Description
7H-Purine-6-sulfinic acid is a heterocyclic compound with the molecular formula C5H4N4O2S. It is a derivative of purine, a fundamental structure in biochemistry, known for its role in the formation of nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of purine derivatives with sulfinating agents under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the stability of the sulfinic acid group.
Industrial Production Methods: Industrial production of 7H-purine-6-sulfinic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 7H-Purine-6-sulfinic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonic acids under oxidative conditions.
Reduction: Reduction to thiol derivatives.
Substitution: Nucleophilic substitution reactions at the purine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and catalysts .
Major Products:
Scientific Research Applications
7H-Purine-6-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7H-purine-6-sulfinic acid involves its interaction with specific molecular targets, such as enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to disruptions in cellular processes .
Comparison with Similar Compounds
Purine: The parent compound, fundamental in biochemistry.
Sulfonic Acids: Compounds with similar sulfonic acid groups, known for their strong acidity and reactivity
Uniqueness: 7H-Purine-6-sulfinic acid is unique due to its combination of the purine ring and sulfinic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
25023-38-5 |
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Molecular Formula |
C5H4N4O2S |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
7H-purine-6-sulfinic acid |
InChI |
InChI=1S/C5H4N4O2S/c10-12(11)5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,10,11)(H,6,7,8,9) |
InChI Key |
HHXQKAMEEHJDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)S(=O)O |
Origin of Product |
United States |
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